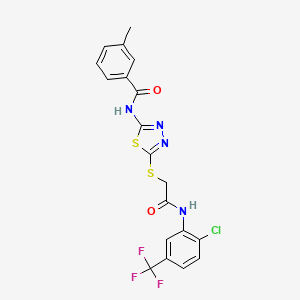

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Description

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a structurally complex 1,3,4-thiadiazole derivative featuring a thioether-linked acetamide group substituted with a 2-chloro-5-(trifluoromethyl)phenyl moiety and a 3-methylbenzamide side chain. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its electron-deficient nature, enabling diverse non-covalent interactions in biological systems . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenyl and benzamide substituents may contribute to target binding affinity. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with analogs reported for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N4O2S2/c1-10-3-2-4-11(7-10)16(29)25-17-26-27-18(31-17)30-9-15(28)24-14-8-12(19(21,22)23)5-6-13(14)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTODRSMFKTBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a compound that incorporates a 1,3,4-thiadiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Characteristics

The compound features:

- A 1,3,4-thiadiazole moiety, which is associated with various biological activities including antimicrobial and anticancer effects.

- A trifluoromethyl group that may enhance lipophilicity and biological activity.

- An amide linkage , which is common in many therapeutic agents.

Anticancer Properties

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- The compound demonstrated cytotoxic effects against A549 lung carcinoma cells , with an IC50 value indicating potent antiproliferative activity .

- It showed selective activity against other cancer types including breast (T47D), colon (HT-29), and thyroid (FTC-238) carcinomas .

The anticancer effects are believed to be mediated through:

- Inhibition of tubulin polymerization , which disrupts microtubule dynamics essential for cell division.

- Interaction with specific protein targets involved in cancer progression, such as the Abl protein kinase .

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been recognized for their antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against:

- Mycobacterium tuberculosis , with some derivatives showing activity against resistant strains .

- Various bacterial strains due to the presence of the thiadiazole ring which enhances interaction with microbial targets.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of thiadiazole derivatives is critical for their therapeutic application:

- Studies indicate favorable metabolic stability and bioavailability for related compounds .

- The compound's toxicity profile appears favorable based on in vitro tests showing low toxicity to normal cells while maintaining efficacy against cancer cells .

Case Studies and Research Findings

Scientific Research Applications

The compound exhibits potential biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

- Anticancer Activity: Preliminary studies indicate that this compound can induce apoptosis in cancer cells. It has demonstrated notable cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating strong antiproliferative effects .

Anticancer Studies

A series of novel thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds similar to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide exhibited enhanced cytotoxicity compared to established chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Research on thiadiazole derivatives has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound contribute to its enhanced activity against various pathogens .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Molecular weights for some compounds are estimated due to incomplete data in the evidence.

Key Observations:

Trifluoromethyl vs.

Thiadiazole vs. Oxadiazole Cores : The 1,3,4-thiadiazole core (target compound) is more electron-deficient than 1,3,4-oxadiazole (), favoring interactions with electron-rich biological targets .

Side-Chain Complexity : The target compound’s dual amide groups (benzamide and acetamide) may improve solubility and hydrogen-bonding capacity compared to simpler amines (e.g., ) or acetamides ().

Inferred Bioactivity

- Antimicrobial Potential: Thiadiazoles with chloro/trifluoromethyl groups (e.g., ) show activity against M. tuberculosis and fungi, suggesting the target compound may share similar mechanisms.

- Metabolic Stability: The trifluoromethyl group likely improves resistance to oxidative metabolism compared to non-fluorinated analogs .

Q & A

Q. What established synthetic routes are reported for this compound, and what are their key reaction conditions?

- Methodology: The synthesis typically involves multi-step reactions:

-

Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) or sulfuric acid .

-

Step 2: Introduction of the thioether linkage by reacting thiol-containing intermediates (e.g., 5-aryl-1,3,4-thiadiazole-2-thiols) with chloroacetamide derivatives in acetone or dioxane under reflux with anhydrous K₂CO₃ as a base .

-

Step 3: Final acylation using 3-methylbenzoyl chloride in the presence of triethylamine (TEA) to form the benzamide moiety .

-

Optimization: Reaction times (3–24 hours), solvents (dry acetone, dioxane), and purification via recrystallization (ethanol or ethanol-DMF mixtures) are critical for yield (reported 76–97%) and purity .

- Data Table:

| Step | Reagents/Conditions | Yield (%) | Purity Confirmation | Reference |

|---|---|---|---|---|

| Thiadiazole formation | POCl₃, reflux, 4h | 76–97 | TLC (chloroform:acetone 3:1) | |

| Thioether coupling | K₂CO₃, dry acetone, 3h | 85–90 | NMR, IR | |

| Benzamide acylation | TEA, dioxane, 25°C | 70–80 | HPLC, MS |

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodology:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (200–400 MHz) identifies proton environments (e.g., NH peaks at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .

- Infrared (IR) Spectroscopy: Confirms carbonyl (C=O, 1650–1670 cm⁻¹) and thiadiazole ring (C=N, 1600 cm⁻¹) groups .

- Mass Spectrometry (MS): High-resolution MS (e.g., FAB-MS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–600) .

- X-ray Crystallography: Resolves molecular geometry (e.g., dihedral angles between thiadiazole and benzamide groups) .

Q. What are the recommended safety protocols for handling this compound in a laboratory setting?

- Methodology:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., chloroacetyl chloride) .

- Storage: Store in airtight containers at 2–8°C, protected from moisture and light to prevent degradation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

- Methodology:

-

Comparative Assays: Standardize in vitro models (e.g., MTT assay for cytotoxicity) across studies to minimize variability in IC₅₀ values .

-

Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing CF₃ with Cl or CH₃) to isolate bioactivity drivers .

-

Mechanistic Studies: Use molecular docking to compare binding affinities with target proteins (e.g., tubulin or kinases) and validate via SPR or ITC .

- Case Study:

A 2019 study reported antimicrobial activity (MIC = 2 µg/mL) for a CF₃-substituted analog , while a 2013 study found weaker activity (MIC = 16 µg/mL) for a CH₃ derivative . SAR analysis attributed this to the electron-withdrawing effect of CF₃ enhancing membrane penetration .

- Case Study:

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Methodology:

-

Side-Chain Functionalization: Introduce sulfonamide (-SO₂NH₂) or trifluoromethyl (-CF₃) groups to improve solubility and target affinity .

-

Heterocycle Hybridization: Fuse with triazole or oxadiazole rings to enhance metabolic stability .

-

Prodrug Design: Mask polar groups (e.g., -OH) as esters to improve bioavailability .

- Data Table:

| Modification | Bioactivity Change | Mechanism | Reference |

|---|---|---|---|

| CF₃ addition | ↑ Cytotoxicity (IC₅₀: 1.2 µM → 0.8 µM) | Enhanced lipophilicity | |

| Sulfonamide substitution | ↑ Antibacterial (MIC: 16 → 4 µg/mL) | Improved target binding | |

| Triazole fusion | ↑ Plasma stability (t½: 2h → 6h) | Reduced CYP450 metabolism |

Q. How do reaction conditions influence the regioselectivity of thiadiazole ring formation?

- Methodology:

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) favor cyclization via SN2 mechanisms, while non-polar solvents (e.g., toluene) promote alternative pathways .

-

Acid Catalysis: Concentrated H₂SO₄ facilitates protonation of intermediates, directing cyclization to the 1,3,4-thiadiazole isomer over 1,2,5-thiadiazole .

-

Temperature Control: Reflux (100–120°C) accelerates ring closure but may degrade heat-sensitive substituents .

- Case Study:

X-ray analysis of co-crystals from H₂SO₄-mediated reactions confirmed exclusive formation of the 1,3,4-thiadiazole isomer (99% purity) , whereas room-temperature reactions in acetone yielded mixed products (70:30 ratio) .

- Case Study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.